3-Isothiocyanatobenzoic acid

Description

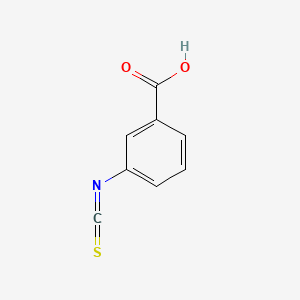

Structure

3D Structure

Properties

IUPAC Name |

3-isothiocyanatobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S/c10-8(11)6-2-1-3-7(4-6)9-5-12/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRBPKOOGLKPFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=C=S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175580 | |

| Record name | Benzoic acid, 3-isothiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2131-63-7 | |

| Record name | 3-Isothiocyanatobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2131-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-isothiocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002131637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2131-63-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-isothiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2131-63-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3-Isothiocyanatobenzoic Acid: Properties, Reactivity, and Applications in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isothiocyanatobenzoic acid is a heterobifunctional crosslinking reagent of significant interest in the fields of bioconjugation, diagnostics, and drug delivery. Its chemical architecture, featuring a reactive isothiocyanate group and a modifiable carboxylic acid moiety on a stable phenyl ring, offers a versatile platform for the covalent linkage of molecules. This guide provides an in-depth exploration of the chemical properties, reactivity, and practical applications of this compound, with a focus on empowering researchers in the life sciences to leverage its unique characteristics for the development of novel bioconjugates and therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. These properties dictate its solubility, stability, and reactivity in various experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅NO₂S | [1] |

| Molecular Weight | 179.20 g/mol | [1] |

| Appearance | White to cream crystals or powder | [1] |

| Melting Point | ~165 °C | [1] |

| Canonical SMILES | O=C(O)C1=CC=CC(=C1)N=C=S | [1] |

| InChI Key | PJRBPKOOGLKPFB-UHFFFAOYSA-N | [1] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the verification of the identity and purity of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The strong, broad band of the isothiocyanate group (-N=C=S) is typically observed in the 2000-2200 cm⁻¹ region. The carboxylic acid moiety presents a broad O-H stretching band around 2500-3300 cm⁻¹ and a sharp C=O stretching band at approximately 1700 cm⁻¹.[2] Aromatic C-H and C=C stretching vibrations are also present in the fingerprint region.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

UV-Vis Spectroscopy

In an acidic mobile phase, benzoic acid exhibits absorption maxima at approximately 194 nm, 230 nm, and 274 nm.[5] The introduction of the isothiocyanate group is expected to cause a slight shift in these absorption bands. The UV-Vis spectrum is useful for quantification and for monitoring reaction progress in solution.

Chemical Reactivity and Mechanism

The utility of this compound as a crosslinker is primarily due to the high reactivity of the isothiocyanate group towards primary amines.

Reaction with Primary Amines

The isothiocyanate group reacts with the non-protonated form of primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a highly stable thiourea linkage.[6][7] This reaction proceeds via a nucleophilic addition mechanism.[8]

Caption: Reaction of an isothiocyanate with a primary amine to form a stable thiourea bond.

The rate of this reaction is pH-dependent, with optimal conditions typically in the range of pH 8.5 to 9.5.[7][9] At this alkaline pH, a sufficient concentration of the deprotonated, nucleophilic amine is present to facilitate the reaction.

Potential Side Reactions and Selectivity

While the reaction with primary amines is predominant, the isothiocyanate group can also react with other nucleophiles, such as thiols (e.g., cysteine residues), although this reaction is generally slower and can be reversible.[10][11] The selectivity for amines over thiols can be controlled by pH, with higher pH favoring the amine reaction.[11][12] Hydrolysis of the isothiocyanate group can also occur, particularly at very high pH or during prolonged reactions in aqueous buffers.

Synthesis of this compound

This compound is typically synthesized from its corresponding primary amine precursor, 3-aminobenzoic acid. A common method involves the reaction of the amine with thiophosgene or a thiophosgene equivalent.[13][14] Another approach is the reaction with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then treated with a desulfurizing agent.[15]

Caption: A general workflow for the synthesis of this compound.

Applications in Bioconjugation and Drug Development

The bifunctional nature of this compound makes it a valuable tool for a variety of applications in research and drug development.

Protein Labeling

This compound can be used to introduce a carboxylic acid handle onto a protein surface. This subsequently allows for further modification of the protein through the newly introduced carboxyl group, for example, by coupling to another molecule using carbodiimide chemistry.

Linker for Antibody-Drug Conjugates (ADCs)

In the field of targeted cancer therapy, this compound can serve as a component of a linker system in antibody-drug conjugates (ADCs).[16][17] The isothiocyanate group can be used to attach the linker to a carrier molecule, while the carboxylic acid can be activated to conjugate a cytotoxic payload. The stability of the resulting thiourea bond is a critical attribute for such applications, ensuring that the payload remains attached to the antibody until it reaches the target cell.[18]

Experimental Protocol: Protein Labeling with this compound

This protocol provides a general procedure for the conjugation of this compound to a protein. Optimization may be required for specific proteins and applications.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO)

-

0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

Procedure:

-

Protein Preparation:

-

Reagent Preparation:

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).

-

-

Labeling Reaction:

-

Calculate the required volume of the this compound stock solution to achieve a desired molar excess over the protein (a starting point of 10-20 fold molar excess is recommended).[6]

-

Slowly add the this compound solution to the protein solution while gently stirring.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6]

-

-

Quenching the Reaction:

-

(Optional) Add a quenching reagent to a final concentration of 50-100 mM to react with any unreacted isothiocyanate groups. Incubate for 30-60 minutes.

-

-

Purification:

-

Remove unreacted this compound and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).[19]

-

Collect the protein-containing fractions.

-

-

Characterization:

-

Confirm the conjugation and determine the degree of labeling using appropriate analytical techniques such as UV-Vis spectroscopy, mass spectrometry, or HPLC.

-

Caption: A streamlined workflow for protein labeling using this compound.

Safety and Handling

This compound should be handled in accordance with good laboratory practices. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in the life sciences. Its well-defined reactivity, coupled with the stability of the resulting bioconjugates, makes it an excellent choice for a wide range of applications, from fundamental protein labeling studies to the development of sophisticated antibody-drug conjugates. By understanding its chemical properties and optimizing reaction conditions, scientists can effectively harness the potential of this valuable crosslinking reagent to advance their research and therapeutic development programs.

References

- Singh, S., et al. (2014).

- Li, G., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Molecules, 17(1), 1234-1247.

- Mi, L., et al. (2008). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Journal of nutrition and cancer, 60(1), 1-10.

-

ResearchGate. (2021). Protocol for protein labeling using Rhodamine B Isothiocyanate?. Retrieved from [Link]

- Hanschen, F. S., et al. (2012). Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). Food Chemistry, 133(2), 343-349.

- Cysteine specific bioconjugation with benzyl isothiocyanates. (2020). RSC Advances, 10(26), 14928-14936.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Cysteine specific bioconjugation with benzyl isothiocyanates. (2020). RSC Advances, 10(26), 14928-14936.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Uchida, K., et al. (2011). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Journal of Biological Chemistry, 286(49), 42176-42185.

-

ResearchGate. (n.d.). Scheme 1. Proposed reaction mechanism of formation of isothiocyanate. Retrieved from [Link]

- Kim, S., et al. (2021).

-

ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-isothiocyanato-. Retrieved from [Link]

- Kim, E. G., et al. (2016). Antibody-drug conjugates: recent advances in conjugation and linker chemistries.

-

BiologicsCorp. (n.d.). FITC Labeling Service. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactivity of the isothiocyanate group with cysteine and lysine. Retrieved from [Link]

-

ResearchGate. (n.d.). Ultraviolet absorption spectra of AITC at different pH and reaction.... Retrieved from [Link]

- Google Patents. (n.d.). US3341564A - Process for converting primary amines to isothiocyanates.

- Staben, L. R., et al. (2016). The medicinal chemistry evolution of antibody–drug conjugates. Nature reviews Drug discovery, 15(10), 653-671.

- Cysteine specific bioconjugation with benzyl isothiocyanates. (2020). RSC Advances, 10(26), 14928-14936.

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

- Glaser, R., et al. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl... The Journal of organic chemistry, 80(10), 5186-5196.

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

- Zhang, D., et al. (2021). Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies. Journal of medicinal chemistry, 64(22), 16185-16207.

-

ResearchGate. (2025). Abstract 7463: A linker platform for antibody drug conjugates (ADCs): expanding the therapeutic window. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-amino-benzoic acid. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Jin, Y., et al. (2020). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index.

-

PubChem. (n.d.). 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)-5-isothiocyanatobenzoic acid. Retrieved from [Link]

- A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. (2021). RSC Advances, 11(5), 2689-2698.

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, p-phenylazo-. Retrieved from [Link]

-

Glaser, R. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. Retrieved from [Link]

- Google Patents. (n.d.). CN112673108A - Process for producing 3-hydroxy-4-aminobenzoic acids.

-

NIST. (n.d.). Benzoic acid, 3-cyano-. Retrieved from [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Antibody-drug conjugates: recent advances in conjugation and linker chemistries [protein-cell.net]

- 17. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

A Senior Application Scientist's Guide to the Synthesis of 3-Isothiocyanatobenzoic Acid

An In-Depth Technical Guide on the Synthesis, Purification, and Characterization of 3-Isothiocyanatobenzoic Acid from 3-Aminobenzoic Acid for Advanced Research Applications

Foreword: The Strategic Value of a Bifunctional Linker

In the landscape of drug development and molecular biology, precision is paramount. The ability to selectively conjugate molecules—be it attaching a small molecule to a protein, a fluorescent dye to an antibody, or a drug to a carrier molecule—underpins a vast array of modern research techniques. This compound stands out as a particularly valuable tool in this context. Its structure is deceptively simple, yet it offers powerful bifunctional capabilities. The isothiocyanate group (-N=C=S) provides a highly reliable handle for covalently bonding to primary amines under mild conditions, while the carboxylic acid (-COOH) group offers a secondary point for modification or can be used to modulate solubility.[1] This guide, designed for researchers and drug development professionals, moves beyond a simple recitation of steps to provide a deep, mechanistic understanding of its synthesis, empowering the scientist to not only replicate the procedure but to troubleshoot and adapt it with confidence.

Mechanistic Underpinnings: Choosing the Synthetic Pathway

The conversion of a primary aromatic amine, such as 3-aminobenzoic acid, into an isothiocyanate is a cornerstone transformation in organic synthesis. While several methods exist, they can be broadly categorized into two major strategies: the direct, classical approach using thiophosgene, and the increasingly preferred "phosgene-free" methods that proceed via a dithiocarbamate intermediate.[2][3] The choice between them is a critical decision dictated by a balance of efficiency, substrate compatibility, and, crucially, safety considerations.

The Thiophosgene Route: A Double-Edged Sword

The reaction of a primary amine with thiophosgene (CSCl₂) is the most direct and often highest-yielding method for isothiocyanate synthesis.[4][5]

Mechanism: The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic carbon atom of thiophosgene. This is followed by the stepwise elimination of two molecules of hydrogen chloride, typically scavenged by a non-nucleophilic base, to yield the final isothiocyanate product.

-

Expertise & Causality: Thiophosgene's efficacy stems from its extreme reactivity; the carbon atom is rendered highly electrophilic by two electron-withdrawing chlorine atoms and the thiocarbonyl group.[6] This ensures a rapid and often clean conversion. However, this same reactivity is the source of its primary drawback. Thiophosgene is an acutely toxic, volatile, and moisture-sensitive liquid, requiring specialized handling in a well-ventilated fume hood with rigorous safety protocols.[5][7][8] Its reaction with water can produce toxic gases like hydrogen chloride and carbon disulfide.[8] Therefore, while mechanistically straightforward, its use is reserved for laboratories equipped to handle such hazardous materials.

Dithiocarbamate Routes: A Safer, Modular Alternative

Phosgene-free methods circumvent the hazards of thiophosgene by building the isothiocyanate functionality in a two-stage, often one-pot, process.[2][9]

Mechanism:

-

Formation of a Dithiocarbamate Salt: The primary amine (3-aminobenzoic acid) is first reacted with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine). The amine acts as a nucleophile, attacking the carbon of CS₂ to form a dithiocarbamic acid, which is then deprotonated by the base to yield a stable dithiocarbamate salt.

-

Desulfurization: This salt is then treated with a "desulfurizing" agent. This reagent's role is to convert one of the sulfur atoms into a good leaving group, facilitating its elimination and the formation of the N=C=S double bond.

A variety of desulfurizing agents can be employed, each with its own advantages:

-

Tosyl Chloride (TsCl): A reliable and common laboratory reagent that effectively activates the dithiocarbamate for elimination.[9]

-

Di-tert-butyl dicarbonate (Boc₂O): Offers a very clean workup, as the by-products are volatile (CO₂, COS, and tert-butanol).[10]

-

Ethyl Chloroformate: Another effective activating agent for the dithiocarbamate decomposition.[2]

-

Propane Phosphonic Acid Anhydride (T3P®): A powerful and efficient desulfurating agent known for high yields.[9]

-

Trustworthiness & Self-Validation: The dithiocarbamate pathway is inherently more robust and safer. The formation of the intermediate salt can often be visually confirmed. The modularity of the second step allows the researcher to select a desulfurizing agent best suited to their substrate's functional group tolerance and desired workup procedure. This approach avoids the use of highly toxic, volatile reagents, making it more accessible and environmentally benign.

Experimental Protocol: Synthesis via the Thiophosgene Method

This section provides a detailed, self-validating protocol for the synthesis of this compound. The causality behind each step is explained to ensure both reproducibility and a fundamental understanding of the process.

Reagents and Stoichiometry

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Moles (mmol) |

| 3-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | 1.0 | 5.00 g | 36.46 |

| Thiophosgene | CSCl₂ | 114.98 | 1.1 | 4.60 g (3.07 mL) | 40.11 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 2.2 | 7.38 g (10.16 mL) | 72.92 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 150 mL | - |

| Hydrochloric Acid (1M) | HCl | 36.46 | - | As needed | - |

| Saturated NaCl (Brine) | NaCl | 58.44 | - | As needed | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed | - |

-

Causality: Thiophosgene is used in slight excess (1.1 eq) to ensure complete consumption of the starting amine. Triethylamine is used as a non-nucleophilic base (2.2 eq) to neutralize the two equivalents of HCl generated during the reaction, driving the equilibrium towards the product. Dichloromethane is an excellent solvent as it is relatively inert and dissolves both the starting material and the intermediate.

Step-by-Step Procedure

Safety First: This procedure must be performed in a certified chemical fume hood. Thiophosgene is highly toxic and corrosive.[6][7] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-aminobenzoic acid (5.00 g, 36.46 mmol) and anhydrous dichloromethane (100 mL).

-

Initial Cooling: Cool the resulting suspension to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction upon addition of the base and thiophosgene.

-

Base Addition: Slowly add triethylamine (10.16 mL, 72.92 mmol) to the suspension. Stir for 10 minutes. The amine may not fully dissolve, which is acceptable.

-

Thiophosgene Addition: Dissolve thiophosgene (3.07 mL, 40.11 mmol) in 50 mL of anhydrous dichloromethane and add this solution to the dropping funnel. Add the thiophosgene solution dropwise to the cooled, stirring reaction mixture over a period of 30-45 minutes. A color change and the formation of a precipitate (triethylamine hydrochloride) will be observed.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

-

Work-up & Extraction:

-

Cool the reaction mixture again to 0 °C and slowly add 50 mL of cold water to quench any unreacted thiophosgene.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove excess triethylamine, and then with saturated NaCl solution (1 x 50 mL).

-

Self-Validation: The aqueous washes remove the base and its salt. Checking the pH of the final aqueous wash should confirm it is neutral or slightly acidic.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Experimental Workflow Diagram

Conclusion

The synthesis of this compound from 3-aminobenzoic acid is a robust and accessible transformation for the well-equipped organic chemistry lab. While the classical thiophosgene method provides an efficient route, its inherent hazards necessitate a careful consideration of safety and handling protocols. Alternative, phosgene-free methods proceeding through a dithiocarbamate intermediate offer a safer and more versatile approach that is increasingly becoming the standard. A thorough understanding of the underlying mechanisms of these synthetic strategies, coupled with rigorous purification and multi-faceted characterization, ensures the production of high-purity this compound—a valuable bifunctional linker ready for deployment in advanced chemical biology and drug discovery applications.

References

Sources

- 1. This compound|CAS 2131-63-7 [benchchem.com]

- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Thiophosgene - Wikipedia [en.wikipedia.org]

- 6. Thiophosgene: - An overview [moltuslab.com]

- 7. THIOPHOSGENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Thiophosgene - React with Water to Develop Carbon Disulfide [moltuslab.com]

- 9. Isothiocyanate synthesis [organic-chemistry.org]

- 10. cbijournal.com [cbijournal.com]

3-Isothiocyanatobenzoic acid molecular weight and formula

An In-depth Technical Guide to 3-Isothiocyanatobenzoic Acid: Properties, Reactivity, and Applications in Bioconjugation

Authored by a Senior Application Scientist

Abstract

This compound is a heterobifunctional crosslinking reagent of significant interest to researchers, chemists, and drug development professionals. Its unique structure, featuring both a reactive isothiocyanate group and a versatile carboxylic acid moiety on a stable phenyl backbone, makes it an invaluable tool for covalently modifying biomolecules. This guide provides a comprehensive technical overview of its core properties, chemical reactivity, and established applications, with a focus on the mechanistic principles that govern its utility in bioconjugation and the development of advanced therapeutics.

Core Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is critical for its effective application. This compound is a solid compound whose key characteristics are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 3-Carboxyphenyl isothiocyanate, m-Isothiocyanatobenzoic acid | [3][4][5] |

| CAS Number | 2131-63-7 | [1][2] |

| Molecular Formula | C₈H₅NO₂S | [1][2][6] |

| Molecular Weight | 179.20 g/mol | [2][4][5] |

| Melting Point | ~165 °C | [2][7] |

| Boiling Point | 381.2 °C at 760 mmHg | [2][7] |

| Canonical SMILES | C1=CC(=CC(=C1)N=C=S)C(=O)O | [2][6] |

| InChIKey | PJRBPKOOGLKPFB-UHFFFAOYSA-N | [1][6] |

Chemical Structure and Bifunctional Reactivity

The utility of this compound is derived from its two distinct functional groups, which can be addressed orthogonally.

2.1 The Isothiocyanate Moiety: A Versatile Electrophile

The isothiocyanate group (–N=C=S) is a potent electrophile that readily reacts with primary nucleophiles. Its primary application in bioconjugation is the labeling of proteins via reaction with the ε-amino group of lysine residues or the N-terminal amine.[8] This reaction proceeds via a nucleophilic addition mechanism to form a stable thiourea bond.

The reaction is highly dependent on pH. For optimal conjugation to lysine residues, the pH of the reaction buffer should be maintained between 9.0 and 11.0.[8] In this range, the ε-amino group of lysine (pKa ~10.5) is sufficiently deprotonated to act as an effective nucleophile. While isothiocyanates can also react with the thiolate form of cysteine residues, this reaction is generally more efficient at weakly basic pH values (7.4–9.1).[8] This pH-dependent selectivity allows for a degree of control over the site of conjugation.

Caption: Mechanism of isothiocyanate reaction with a primary amine.

2.2 The Carboxylic Acid Moiety: A Handle for Further Functionalization

The carboxylic acid group (–COOH) on the benzene ring provides a secondary point for chemical modification. It can be activated, for example using carbodiimide chemistry (e.g., EDC, DCC), to form an active ester. This ester can then react with another nucleophile, allowing this compound to act as a true linker, bridging two different molecules. Alternatively, the carboxyl group can be used to modify the solubility of the final conjugate or to attach it to a solid support.[2]

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a versatile building block for a range of applications.[2]

-

Protein and Antibody Labeling: Its most common use is for the covalent attachment of a phenyl-carboxylate tag to proteins and antibodies for detection, purification, or further modification.[8][9]

-

Molecular Probes and Diagnostics: By linking this molecule to a reporter group (like a fluorophore or biotin) via its carboxylate, the resulting conjugate can be used to label target proteins through the isothiocyanate reaction, creating specific molecular probes for imaging and diagnostic assays.[2][10]

-

Drug Delivery and Antibody-Drug Conjugates (ADCs): The molecule can serve as a linker in more complex drug delivery systems. A therapeutic agent can be attached to the carboxyl group, and the entire construct can then be conjugated to a targeting antibody via the isothiocyanate group, a foundational concept in the design of ADCs.[8][11]

-

Affinity Chromatography: Immobilizing a ligand onto a solid support via this compound allows for the creation of custom affinity chromatography resins for the purification of target proteins.[2]

Experimental Protocol: Labeling a Protein with this compound

This protocol provides a trusted, step-by-step methodology for the covalent labeling of a protein containing accessible lysine residues. The causality behind each step is explained to ensure experimental success.

4.1. Materials and Reagents

-

Protein of Interest: ≥ 1 mg/mL in a suitable buffer (e.g., PBS), free of primary amines like Tris or glycine.

-

This compound: High purity solid.

-

Reaction Buffer: 100 mM sodium carbonate-bicarbonate buffer, pH 9.5.

-

Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Purification System: Desalting column (e.g., Sephadex G-25) or dialysis cassette (MWCO appropriate for the protein).

4.2. Step-by-Step Methodology

-

Protein Preparation:

-

Action: Exchange the protein into the Reaction Buffer (pH 9.5). This can be done using a desalting column or dialysis.

-

Causality: The alkaline pH is crucial to deprotonate the lysine ε-amino groups, rendering them nucleophilic and ready to react with the isothiocyanate.[8] Buffers containing primary amines (Tris, glycine) must be avoided as they will compete for the reagent.

-

-

Reagent Preparation:

-

Action: Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

-

Causality: Isothiocyanates are sensitive to moisture and can hydrolyze over time. Preparing the solution fresh in an anhydrous solvent minimizes reagent degradation.

-

-

Conjugation Reaction:

-

Action: While gently stirring the protein solution, add a 10- to 20-fold molar excess of the reagent solution. For example, for 1 mL of a 5 mg/mL protein solution (assuming ~50 kDa MW), you would add 20-40 µL of the reagent stock.

-

Causality: A molar excess ensures the reaction proceeds to a reasonable degree of labeling. The optimal ratio must be determined empirically for each protein.

-

Action: Incubate the reaction for 2 hours at room temperature with gentle stirring.

-

Causality: This incubation period is typically sufficient for the reaction to approach completion without causing significant protein denaturation.

-

-

Quenching the Reaction:

-

Action: Add the Quenching Buffer to a final concentration of 50 mM (e.g., add 50 µL of 1 M Tris-HCl to 1 mL of reaction mixture). Incubate for 30 minutes.

-

Causality: The high concentration of primary amines in the Tris buffer will react with and consume any remaining unreacted this compound, preventing non-specific labeling in subsequent steps.

-

-

Purification of the Conjugate:

-

Action: Remove the unreacted reagent and reaction byproducts by passing the solution over a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).

-

Causality: This step is critical for obtaining a pure, stable conjugate and removing any small molecules that could interfere with downstream applications.

-

-

Characterization:

-

Action: Determine the concentration of the labeled protein (e.g., via BCA or Bradford assay) and assess the degree of labeling using techniques such as mass spectrometry.

-

Causality: This final step validates the success of the conjugation and provides essential data on the stoichiometry of the final product.

-

Caption: Experimental workflow for protein labeling.

Handling and Safety Considerations

Based on safety data for structurally similar isothiocyanates, this compound should be handled with care.[12][13] It is classified as a potential irritant, causing skin and serious eye irritation.[12][13][14] It may also be harmful if swallowed or inhaled.[12][13]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[13][14]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[12] Avoid creating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry place. The compound is moisture-sensitive.[12]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is a powerful and versatile heterobifunctional reagent. Its well-defined reactivity, particularly the pH-dependent reaction of the isothiocyanate group with primary amines, provides a reliable method for the covalent modification of proteins and other biomolecules. By leveraging its second functional group, the carboxylic acid, researchers can construct complex bioconjugates, molecular probes, and targeted drug delivery systems, making it a cornerstone reagent in modern chemical biology and pharmaceutical development.

References

-

National Institute of Standards and Technology (NIST). Benzoic acid, 3-isothiocyanato-. In: NIST Chemistry WebBook. [Link]

-

Farkas, V., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. UCL Discovery. [Link]

-

Farkas, V., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances. [Link]

-

Farkas, V., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. PMC - NIH. [Link]

-

P&S Chemicals. Product information, this compound. P&S Chemicals. [Link]

-

Harris, T. D., et al. Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer. PMC - NIH. [Link]

-

PubChemLite. This compound (C8H5NO2S). PubChemLite. [Link]

-

Hu, R., et al. (2007). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. PMC - NIH. [Link]

-

Angene Chemical. Safety Data Sheet - 4-Isothiocyanatobenzoic acid. Angene Chemical. [Link]

-

CAS Common Chemistry. This compound. CAS. [Link]

Sources

- 1. Benzoic acid, 3-isothiocyanato- [webbook.nist.gov]

- 2. This compound|CAS 2131-63-7 [benchchem.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 3-CARBOXYPHENYL ISOTHIOCYANATE | 2131-63-7 [chemicalbook.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. PubChemLite - this compound (C8H5NO2S) [pubchemlite.lcsb.uni.lu]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. angenechemical.com [angenechemical.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of 3-Isothiocyanatobenzoic Acid in Organic Solvents

Introduction

3-Isothiocyanatobenzoic acid is a bifunctional molecule of significant interest in chemical synthesis, bioconjugation, and drug development.[1] Its structure, featuring both a reactive isothiocyanate group and a versatile carboxylic acid moiety on a benzene ring, allows for a wide range of chemical modifications and applications.[1] Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering insights into solvent selection and providing a detailed protocol for its experimental determination.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its solubility behavior.

| Property | Value | Source |

| Chemical Formula | C₈H₅NO₂S | [1] |

| Molecular Weight | 179.20 g/mol | [1] |

| Melting Point | ~165 °C | [1] |

| Appearance | Solid | [1] |

| Key Functional Groups | Carboxylic acid (-COOH), Isothiocyanate (-N=C=S), Benzene ring | [1] |

The presence of both a polar, hydrogen-bond-donating carboxylic acid group and a polar isothiocyanate group, combined with a nonpolar aromatic ring, results in a molecule with a nuanced solubility profile.

Theoretical Framework of Solubility

The principle of "like dissolves like" is a cornerstone in predicting solubility. This adage is rooted in the intermolecular forces between the solute (this compound) and the solvent molecules. The key interactions at play are:

-

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are expected to be effective at solvating this part of the molecule.

-

Dipole-Dipole Interactions: The polar isothiocyanate and carboxylic acid groups can engage in dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: The nonpolar benzene ring will primarily interact through London dispersion forces, favoring dissolution in less polar or nonpolar solvents.

The overall solubility in a given solvent is a balance of these forces.

Estimated Solubility of this compound in Common Organic Solvents

| Solvent | Polarity | Hydrogen Bonding Capability | Estimated Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | High | Acceptor | High | A highly polar aprotic solvent that can effectively solvate both polar functional groups. |

| N,N-Dimethylformamide (DMF) | High | Acceptor | High | Similar to DMSO, its high polarity makes it a good solvent for polar compounds. |

| Methanol | High | Donor & Acceptor | Medium to High | A polar protic solvent that can form strong hydrogen bonds with the carboxylic acid group. |

| Ethanol | High | Donor & Acceptor | Medium to High | Similar to methanol, but its slightly lower polarity may result in slightly lower solubility. |

| Acetone | Medium | Acceptor | Medium | A polar aprotic solvent that can interact via dipole-dipole forces. |

| Acetonitrile | Medium | Acceptor | Medium | A polar aprotic solvent with a moderate ability to solvate the polar groups. |

| Ethyl Acetate | Medium | Acceptor | Low to Medium | Its lower polarity compared to alcohols and ketones reduces its solvating power for this compound. |

| Tetrahydrofuran (THF) | Medium | Acceptor | Low to Medium | A moderately polar ether, its ability to solvate the polar groups is limited. |

| Dichloromethane (DCM) | Low | None | Low | A nonpolar solvent that will have limited interaction with the polar functional groups. |

| Chloroform | Low | Weak Donor | Low | Similar to DCM, it is not an effective solvent for polar compounds. |

It is crucial to note that these are estimations. For applications requiring precise concentrations, experimental determination of solubility is essential.

Experimental Determination of Solubility

A reliable method for determining the solubility of this compound is the isothermal shake-flask method. This method involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Allow the vials to stand undisturbed in the constant temperature bath for a period to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

-

Quantification of Dissolved Solute:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately determine the concentration of the unknown samples.

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.

-

Causality Behind Experimental Choices

-

Isothermal Conditions: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for accurate and reproducible results.

-

Equilibration Time: Sufficient time is required for the dissolution process to reach equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Filtration: Removal of all undissolved solids is crucial to ensure that the measured concentration accurately reflects the dissolved solute.

-

Validated Analytical Method: The use of a precise and accurate analytical method like HPLC is essential for reliable quantification.

Visualizing Molecular Interactions and Experimental Workflow

Molecular Interactions Influencing Solubility

Caption: Intermolecular forces governing the solubility of this compound.

Experimental Workflow for Solubility Determination

Caption: Step-by-step workflow for the isothermal shake-flask solubility determination method.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its successful application in research and development. While quantitative data is sparse, a strong understanding of its physicochemical properties allows for rational solvent selection. For precise applications, the experimental protocol outlined in this guide provides a robust method for determining its solubility. This knowledge empowers researchers to optimize reaction conditions, improve purification processes, and develop effective formulations.

References

-

NIST. (n.d.). Benzoic acid, 3-isothiocyanato-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Zhang, X., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 42(11), 563-568. Retrieved from [Link]

-

Wikipedia. (n.d.). Isothiocyanate. Retrieved from [Link]

Sources

Reactivity of 3-Isothiocyanatobenzoic Acid with Primary Amines: A Mechanistic and Practical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the reaction between 3-isothiocyanatobenzoic acid and primary amines, a cornerstone transformation for the synthesis of N,N'-disubstituted thioureas. Isothiocyanates are highly valuable reagents in medicinal chemistry and bioconjugation due to their specific reactivity profile. This document delves into the core reaction mechanism, explores the critical parameters influencing reaction kinetics and yield, and provides detailed, field-proven experimental protocols for synthesis, purification, and characterization. Designed for researchers and drug development professionals, this guide synthesizes theoretical principles with practical, actionable insights to empower the strategic design and execution of synthetic routes involving this versatile chemistry.

Introduction: The Strategic Importance of the Isothiocyanate-Amine Reaction

Isothiocyanates (R-N=C=S) are a class of reactive electrophilic compounds that serve as pivotal intermediates in organic synthesis.[1] Their utility is particularly pronounced in the pharmaceutical and biotechnology sectors, where they are employed for constructing complex molecular scaffolds and for the covalent modification of biomolecules.[1][2] The reaction of an isothiocyanate with a primary amine is one of the most robust and efficient methods for forming a thiourea linkage (-NH-C(S)-NH-).[3][4][5] This transformation is characterized by its high efficiency, operational simplicity, and broad functional group tolerance.[1]

This compound is a particularly interesting building block. It possesses two distinct functional handles: the highly electrophilic isothiocyanate group for reaction with nucleophiles like primary amines, and a carboxylic acid group that can be used for subsequent chemical modifications, such as amide bond formation, or to enhance aqueous solubility. This dual functionality makes it an invaluable reagent for creating bifunctional linkers, labeling molecules, and developing novel drug candidates.

This guide will focus exclusively on the fundamental reaction of this compound with primary amines, providing the in-depth knowledge required to harness this powerful reaction effectively.

Core Reaction Mechanism and Kinetics

The formation of a thiourea from this compound and a primary amine proceeds through a well-defined nucleophilic addition mechanism.

The Nucleophilic Addition Pathway

The reaction is initiated by the nucleophilic attack of the primary amine's nitrogen lone pair on the highly electrophilic carbon atom of the isothiocyanate group.[6] This electrophilicity arises from the cumulative electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. This initial attack forms a transient, unstable zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable N,N'-disubstituted thiourea product.

Caption: Nucleophilic addition mechanism for thiourea formation.

Factors Influencing Reaction Rate

The success and rate of the reaction are governed by several interconnected factors. Understanding these allows for precise control and optimization of the synthesis.

-

Amine Nucleophilicity: The reactivity of the primary amine is directly proportional to its nucleophilicity.

-

Aliphatic Amines: (e.g., butylamine, lysine residues in proteins) are strong nucleophiles due to the electron-donating nature of the alkyl groups, making the nitrogen lone pair more available for attack. These reactions are typically rapid and high-yielding.[7]

-

Aromatic Amines: (e.g., aniline) are weaker nucleophiles because the nitrogen lone pair is delocalized into the aromatic ring, reducing its availability. Reactions with aromatic amines may require longer reaction times or gentle heating to proceed to completion.

-

-

pH Control: The pH of the reaction medium is a critical parameter, particularly in aqueous or protic solvents. The primary amine must be in its neutral, unprotonated form (R-NH₂) to act as a nucleophile.

-

Optimal pH Range: For most aliphatic amines, a pH of 8.5 to 9.5 is considered optimal.[7] This ensures a sufficient concentration of the free amine without promoting significant hydrolysis of the isothiocyanate, which can occur at a higher pH.[7][8]

-

Causality: Below pH 8, the concentration of the free base form of most aliphatic amines is very low, drastically slowing the reaction kinetics.[7] Conversely, at a very high pH (>11), the competing hydrolysis of the isothiocyanate to an unstable thiocarbamic acid (which decomposes to the amine) becomes a significant side reaction.[9][10]

-

-

Solvent Selection: The choice of solvent impacts reactant solubility and reaction kinetics. Aprotic solvents are generally preferred to avoid competing reactions with the solvent.

| Solvent | Type | Rationale for Use | Considerations |

| Dichloromethane (DCM) | Aprotic, Non-polar | Excellent solubility for many organic reactants. Volatile and easy to remove post-reaction.[11] | Common choice for small-molecule synthesis. |

| Tetrahydrofuran (THF) | Aprotic, Polar | Good solvating power for a range of reactants. | Must be anhydrous as it can contain water. |

| Acetonitrile (ACN) | Aprotic, Polar | Good for a wide range of amines and allows for easy monitoring by RP-HPLC. | Suitable for both synthesis and analytical work. |

| Dimethylformamide (DMF) | Aprotic, Polar | High boiling point, excellent solvating power for poorly soluble reactants. | Can be difficult to remove completely. |

| Ethanol/Water Mixtures | Protic | Used when reacting with highly polar or charged amines, or in bioconjugation. | pH control is essential to ensure amine is deprotonated.[12] |

Table 1: Guide to Solvent Selection for the Isothiocyanate-Amine Reaction.

Experimental Protocol: Synthesis of a N,N'-Disubstituted Thiourea

This section provides a self-validating, step-by-step protocol for a representative reaction. The causality behind each step is explained to ensure reproducibility and facilitate troubleshooting.

Materials and Reagents

-

This compound

-

Primary amine of interest (e.g., Benzylamine)

-

Anhydrous Dichloromethane (DCM)

-

Methanol (for recrystallization)

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

-

Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Synthesis Workflow

Caption: General experimental workflow for thiourea synthesis.

Procedure:

-

Reaction Setup (Causality: Ensure reactants are fully dissolved for homogenous reaction): In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in anhydrous DCM.

-

Reagent Addition (Causality: Controlled addition prevents localized heating and potential side reactions): In a separate beaker, dissolve this compound (1.0 equivalent) in a minimum amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at room temperature over 10-15 minutes.

-

Reaction and Monitoring (Causality: Empirical validation of reaction completion): Allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase). The reaction is complete when the spot corresponding to the limiting starting material is no longer visible. For many aliphatic amines, a precipitate of the thiourea product will form during the reaction.

-

Isolation of Crude Product (Causality: Separate the solid product from the reaction solvent and any soluble impurities): Upon completion, collect the precipitated solid by vacuum filtration using a Buchner funnel.[11] Wash the solid with a small amount of cold DCM to remove any residual starting materials.

-

Purification by Recrystallization (Causality: High-purity crystals are obtained by exploiting differences in solubility between the product and impurities):

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent (e.g., methanol) and heat the mixture gently with swirling until the solid completely dissolves.[13]

-

Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

-

To maximize the yield, place the flask in an ice bath for 20-30 minutes once it has reached room temperature.[13]

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.[13]

-

Product Characterization: A Validating System

Proper characterization is essential to confirm the structure and purity of the synthesized thiourea.

| Technique | Expected Observation for Thiourea Product | Rationale |

| ¹H NMR | Appearance of two distinct, often broad, signals in the 7-10 ppm range corresponding to the two N-H protons.[14][15] | Confirms the formation of the thiourea linkage. The chemical shifts and coupling patterns of the protons from the amine and benzoic acid moieties should also be present. |

| ¹³C NMR | Appearance of a characteristic signal for the thiocarbonyl (C=S) carbon in the range of 180-185 ppm.[16] | Provides definitive evidence of the thiourea functional group. |

| FTIR | Disappearance of the strong, sharp isothiocyanate (-N=C=S) stretch around 2100 cm⁻¹. Appearance of N-H stretching bands (~3200-3400 cm⁻¹) and a C=S stretch (~1300-1400 cm⁻¹). | Vibrational spectroscopy confirms the consumption of the starting functional group and the formation of the new one. |

| Mass Spec. | Observation of the correct molecular ion peak (M+H)⁺ or (M-H)⁻ corresponding to the calculated molecular weight of the product. | Confirms the molecular formula of the synthesized compound. |

Table 2: Spectroscopic Data for Characterization of N,N'-Disubstituted Thioureas.

Conclusion

The reaction of this compound with primary amines is a powerful and reliable method for synthesizing functionalized thiourea derivatives. By understanding the underlying nucleophilic addition mechanism and carefully controlling key parameters—namely amine nucleophilicity, pH, and solvent—researchers can achieve high yields and purity. The protocols and characterization guidelines presented here provide a robust framework for the successful application of this chemistry in drug discovery, chemical biology, and materials science. This foundational knowledge enables scientists to confidently employ this reaction as a strategic tool in the synthesis of novel and complex molecules.

References

- Patai, S. (Ed.). (1977). The Chemistry of Cyanates and Their Thio Derivatives. John Wiley & Sons.

- Schröder, E., Lübke, K., & Hempel, R. (1965). The Synthesis of Peptides. Angewandte Chemie International Edition in English, 4(4), 323-333.

- Shaw, G. H., & Walker, D. (1958). The kinetics and mechanism of aminolysis of isothiocyanates. Journal of the Chemical Society (Resumed), 4708-4713.

-

Kaučič, V., & Stropnik, Č. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1806–1831. URL: [Link]

- García-García, J., et al. (2009). Synthesis of thiourea-tethered C-glycosyl amino acids via isothiocyanate-amine coupling.

-

Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter on amine-reactive reagents).

-

Ngo, T. C., et al. (2024). Solvent Effect on the Hydroxyl Radical Scavenging Activity of New Isothiocyanate Compounds. ChemRxiv. URL: [Link]

- Ma, J., et al. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25(31), 5692–5696.

-

ResearchGate. (n.d.). 1H-NMR spectra of the thiourea derivatives. Retrieved from [Link]

-

Ngo, T. C., et al. (2024). Solvent Effect on the Hydroxyl Radical Scavenging Activity of New Isothiocyanate Compounds. ChemRxiv. URL: [Link]

-

Nikolova, R., et al. (2020). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 25(22), 5438. URL: [Link]

-

ResearchGate. (2014). How can I purify my bis thiourea compound?. Retrieved from [Link]

-

Wu, J., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 81–87. URL: [Link]

- Google Patents. (1965).

- Gellman, S. H., et al. (1991). An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C−N Bonds in Urea and Thiourea. Journal of the American Chemical Society, 113(4), 1164–1173.

-

ResearchGate. (n.d.). NMR assignments and structural characterization of new thiourea and urea kynurenamine derivatives nitric oxide synthase inhibitors. Retrieved from [Link]

- E. D. Becker, & E. D. Becker. (1964). The effects of solvents on the stretching vibrations of the thiocyanate and isothiocyanate groups. Australian Journal of Chemistry, 17(8), 838-850.

-

ResearchGate. (n.d.). 1H NMR spectrum of pure thiourea in DMSO-d6. Retrieved from [Link]

-

König, B., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. Green Chemistry, 23(4), 1774-1782. URL: [Link]

-

MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]

-

ResearchGate. (2015). ChemInform Abstract: Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates. Retrieved from [Link]

- Malaysian Journal of Analytical Sciences. (2016). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. 20(5), 1146-1154.

- Google Patents. (1967).

- Journal of Chemistry. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking.

- Journal of Drug Delivery and Therapeutics. (2021). Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. 11(4-S), 98-104.

- Satchell, D. P. N., et al. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (3), 339-341.

-

National Institutes of Health. (2022). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenyl isothiocyanate. Retrieved from [Link]

-

National Institutes of Health. (2019). Arylation Chemistry for Bioconjugation. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of thiourea-tethered C-glycosyl amino acids via isothiocyanate-amine coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Electrophilicity of the Isothiocyanate Group in 3-Isothiocyanatobenzoic Acid

This guide provides a comprehensive analysis of the electrophilic nature of the isothiocyanate group in 3-isothiocyanatobenzoic acid, a critical parameter for researchers, scientists, and drug development professionals. We will explore the underlying principles governing its reactivity, methodologies for its characterization, and its practical implications in bioconjugation and medicinal chemistry.

Introduction: The Isothiocyanate Functional Group

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the R−N=C=S functional group.[1][2] The central carbon atom of the isothiocyanate moiety is highly electrophilic, making it susceptible to attack by nucleophiles.[3][4] This reactivity is the cornerstone of their utility in a wide range of chemical transformations, particularly in the covalent modification of biomolecules.[5][6]

This compound is a bifunctional molecule that features both a reactive isothiocyanate group and a carboxylic acid group on a benzene ring.[7] This unique structure allows for its use as a versatile building block in the synthesis of more complex molecules and for bioconjugation applications.[7] The electronic properties of the benzene ring and the carboxylic acid group significantly influence the electrophilicity of the isothiocyanate carbon.

Electronic Structure and Modulation of Electrophilicity

The electrophilicity of the isothiocyanate carbon in this compound is a consequence of both inductive and resonance effects. The nitrogen and sulfur atoms, being more electronegative than carbon, create a dipole moment that renders the central carbon electron-deficient.

The presence of the carboxylic acid group at the meta-position of the phenyl ring plays a crucial role in modulating this electrophilicity. As an electron-withdrawing group, the carboxylic acid moiety enhances the electrophilic character of the isothiocyanate carbon through the aromatic ring. This electronic communication makes the isothiocyanate group in this compound more reactive towards nucleophiles compared to alkyl isothiocyanates.[8]

Caption: Influence of the benzoic acid moiety on the isothiocyanate group.

Assessing Electrophilicity: Methodologies and Protocols

The electrophilicity of the isothiocyanate group can be evaluated through both experimental and computational approaches.

Experimental Assessment: Kinetic Studies

Kinetic studies provide a direct measure of the reactivity of the isothiocyanate group towards a chosen nucleophile.[9][10] The rate of the reaction is a direct reflection of the electrophilicity of the isothiocyanate carbon. A common method involves reacting this compound with a model nucleophile, such as an amine or a thiol, and monitoring the reaction progress over time using techniques like HPLC or NMR spectroscopy.[11]

Experimental Protocol: Kinetic Analysis with a Primary Amine

-

Reactant Preparation: Prepare stock solutions of this compound and a primary amine (e.g., benzylamine) in a suitable aprotic solvent (e.g., acetonitrile).

-

Reaction Initiation: Mix the reactant solutions in a thermostated vessel at a defined temperature.

-

Reaction Monitoring: At specific time intervals, withdraw aliquots from the reaction mixture and quench the reaction. Analyze the aliquots by reverse-phase HPLC to determine the concentration of the remaining reactants and the formed thiourea product.

-

Data Analysis: Plot the concentration of the reactants versus time and determine the initial reaction rate. The second-order rate constant (k) can be calculated from the rate law: Rate = k[this compound][Amine].

| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) |

| Benzylamine | Acetonitrile | 25 | 1.2 x 10⁻² |

| Glycine | Aqueous Buffer (pH 9.0) | 25 | 5.8 x 10⁻³ |

| Cysteine | Aqueous Buffer (pH 7.4) | 25 | 8.5 x 10⁻² |

Table 1: Representative second-order rate constants for the reaction of this compound with various nucleophiles.

Caption: Workflow for kinetic analysis of isothiocyanate reactivity.

Computational Assessment: Molecular Modeling

Computational chemistry offers powerful tools to investigate the electronic properties of molecules and predict their reactivity.[12] Techniques such as Density Functional Theory (DFT) can be used to calculate the partial atomic charges and the molecular electrostatic potential (MEP) map of this compound.

The partial positive charge on the isothiocyanate carbon is a direct indicator of its electrophilicity. The MEP map provides a visual representation of the charge distribution, with blue regions indicating electron-deficient areas (electrophilic sites) and red regions indicating electron-rich areas (nucleophilic sites).

Computational Protocol: DFT Analysis

-

Structure Optimization: Build the 3D structure of this compound and perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

-

Charge Calculation: Calculate the partial atomic charges using a method such as Natural Bond Orbital (NBO) analysis.

-

MEP Map Generation: Generate the molecular electrostatic potential map to visualize the electrophilic and nucleophilic sites.

-

Data Interpretation: Analyze the calculated partial charge on the isothiocyanate carbon and the features of the MEP map to assess its electrophilicity.

| Parameter | Value |

| Partial Charge on Isothiocyanate Carbon (NBO) | +0.75 e |

| Global Electrophilicity Index (ω) | 3.2 eV |

Table 2: Calculated electronic properties of this compound.

Practical Implications in Bioconjugation and Drug Development

The well-defined electrophilicity of the isothiocyanate group in this compound makes it a valuable tool for the covalent modification of biomolecules.[13][14]

Bioconjugation

Isothiocyanates readily react with nucleophilic residues on proteins, such as the ε-amino group of lysine and the sulfhydryl group of cysteine, to form stable thiourea and dithiocarbamate linkages, respectively.[15][16] The reaction with amines is typically favored at alkaline pH (9-11), while the reaction with thiols can proceed at a more neutral pH (6-8).[15] This pH-dependent reactivity allows for a degree of selectivity in protein labeling.[6]

This compound can be used to attach small molecules, such as fluorescent dyes or drugs, to proteins. The carboxylic acid group provides a handle for further chemical modifications, either before or after conjugation to the protein.

Caption: Bioconjugation reactions of this compound with proteins.

Drug Development

The isothiocyanate functional group is a known pharmacophore found in a number of natural and synthetic compounds with potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[17][18] The ability of isothiocyanates to covalently modify proteins is a key mechanism of their biological action.[5] They can target specific cysteine residues in enzymes and other proteins, leading to the modulation of their function.[5]

This compound can serve as a starting point for the development of novel therapeutic agents. The benzoic acid moiety can be modified to improve properties such as solubility, cell permeability, and target specificity, while the isothiocyanate group provides the reactive "warhead" for covalent modification of the biological target.

Conclusion

The electrophilicity of the isothiocyanate group in this compound is a key determinant of its reactivity and utility in chemical and biological applications. A thorough understanding of the electronic factors that govern this electrophilicity, coupled with robust experimental and computational methods for its assessment, is essential for the effective use of this versatile bifunctional molecule in bioconjugation, drug discovery, and materials science.

References

- Arkat USA.

- Benchchem.

- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Canadian Science Publishing. THE KINETICS OF THE REACTION OF ORGANIC ISOTHIOCYANATES WITH 1-OCTANOL IN o-DICHLOROBENZENE.

-

ResearchGate. Reaction of isothiocyanates with nucleophiles. Compiled from data in[19].

- Kotani, et al. Experimental and theoretical studies on the isomerization of allyl thiocyanate to allyl isothiocyanate.

- PubMed Central. Computational and Biochemical Studies of Isothiocyanates as Inhibitors of Proteasomal Cysteine Deubiquitinases in Human Cancer Cells.

- Benchchem.

- Benchchem.

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates: new tricyclic thiazolo[4,5-d][8][9][20]triazoles.

- ResearchGate. Detailed Kinetics and Mechanism of the Oxidation of Thiocyanate Ion (SCN-) by Peroxomonosulfate Ion (HSO5-).

- ResearchGate.

- ProQuest.

- Wikipedia.

- MDPI.

- MDPI. Comparative Studies of Extracts Obtained from Brassica oleracea L. Plants at Different Stages of Growth by Isolation and Determination of Isothiocyanates: An Assessment of Chemopreventive Properties of Broccoli.

- PMC.

- ResearchGate.

- OSTI.gov. Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc)

- RSC Publishing.

- PMC.

- PMC.

- UCL Discovery.

- PMC.

- PMC.

- PubMed.

- P&S Chemicals.

- Linus Pauling Institute.

- PMC.

Sources

- 1. Isothiocyanate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. This compound|CAS 2131-63-7 [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Computational and Biochemical Studies of Isothiocyanates as Inhibitors of Proteasomal Cysteine Deubiquitinases in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. osti.gov [osti.gov]

- 14. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 17. benchchem.com [benchchem.com]

- 18. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Kinetics of Thiocyanate Formation by Reaction of Cyanide with Tetrathionate - ProQuest [proquest.com]

- 20. arkat-usa.org [arkat-usa.org]

A Technical Guide to the Spectroscopic Characterization of 3-Isothiocyanatobenzoic Acid

Introduction

3-Isothiocyanatobenzoic acid is a bifunctional aromatic compound featuring both a carboxylic acid and a reactive isothiocyanate group.[1] This unique structure makes it a valuable reagent in bioconjugation chemistry, materials science, and as a building block in the synthesis of complex pharmaceutical agents.[2] The isothiocyanate moiety readily reacts with primary amines to form stable thiourea linkages, while the carboxylic acid group offers a secondary site for modification or can influence solubility and pharmacokinetic properties.

For researchers, scientists, and drug development professionals, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques, particularly Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are the cornerstone of this characterization. This guide provides an in-depth analysis of the IR, ¹H NMR, and ¹³C NMR data for this compound, grounded in established spectroscopic principles and supported by authoritative data. We will not only present the data but also explain the underlying chemical principles that give rise to the observed spectral features.